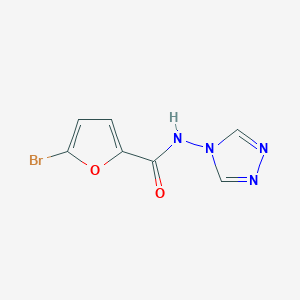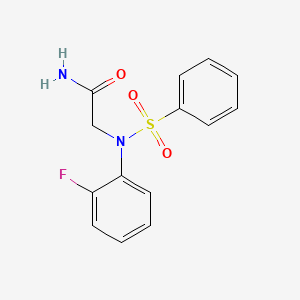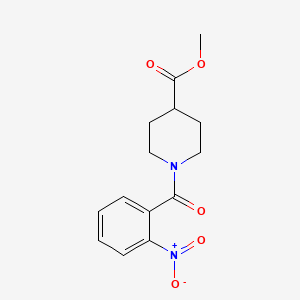![molecular formula C14H19N3O2 B5713760 N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 by N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea leads to the accumulation of DNA damage and cell death in cancer cells. In neurodegenerative disorders, PARP-1 inhibition by N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea leads to the reduction of oxidative stress and inflammation, which are key contributors to neuronal damage. In inflammation research, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea inhibits PARP-1 activation and reduces the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea has been shown to have various biochemical and physiological effects. In cancer research, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea induces cell death and inhibits tumor growth by inducing DNA damage and inhibiting DNA repair pathways. In neurodegenerative disorders, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea reduces oxidative stress and inflammation, which are key contributors to neuronal damage. In inflammation research, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea reduces the release of pro-inflammatory cytokines and improves tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in lab experiments is its potent inhibition of PARP-1, which makes it a useful tool for studying the role of PARP-1 in various disease processes. However, one limitation is that the compound has low solubility in water, which can make it difficult to use in certain assays.
List of
Orientations Futures
1. Further studies to elucidate the mechanism of action of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in various disease processes.
2. Development of more potent and selective PARP-1 inhibitors based on the structure of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea.
3. Clinical trials to evaluate the safety and efficacy of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in cancer, neurodegenerative disorders, and inflammation.
4. Investigation of the potential of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea as a combination therapy with other drugs in cancer treatment.
5. Studies to evaluate the pharmacokinetics and pharmacodynamics of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in vivo.
6. Investigation of the potential of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea as a neuroprotective agent in traumatic brain injury and stroke.
7. Studies to evaluate the potential of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea as an anti-inflammatory agent in sepsis and other inflammatory conditions.
8. Development of new formulations of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea to improve its solubility and bioavailability.
9. Investigation of the potential of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in other disease processes, such as autoimmune disorders and metabolic diseases.
10. Studies to evaluate the potential of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea as a radioprotective agent in cancer treatment.
Méthodes De Synthèse
The synthesis of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of 2-(1-piperidinylcarbonyl)aniline with N-methylisocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine, in anhydrous acetonitrile. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disorders, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In inflammation research, N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea has been shown to reduce inflammation and improve tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
1-methyl-3-[2-(piperidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-15-14(19)16-12-8-4-3-7-11(12)13(18)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFBBPZZPBKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[2-(piperidine-1-carbonyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)




![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
